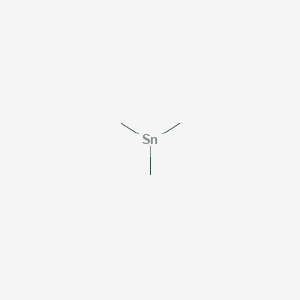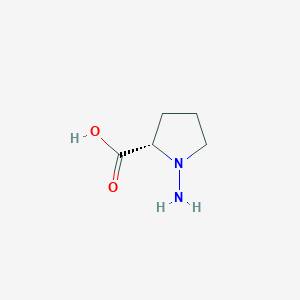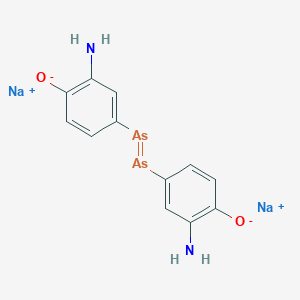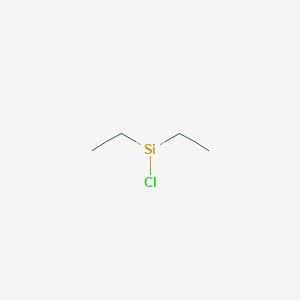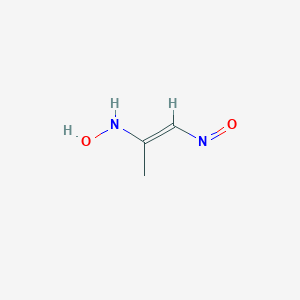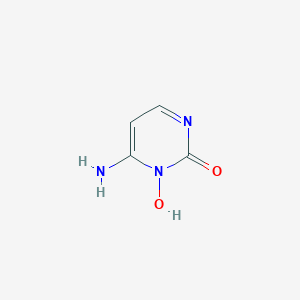
6-Amino-1-hydroxypyrimidin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-hydroxypyrimidin-2(1h)-one, commonly known as AHP, is a chemical compound that has been extensively researched for its potential applications in various fields such as medicine, agriculture, and material science. AHP is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure. In
Wissenschaftliche Forschungsanwendungen
AHP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, AHP has been shown to have antiviral, antibacterial, and antitumor properties. AHP has also been studied for its potential use as a diagnostic tool for cancer. In agriculture, AHP has been shown to have herbicidal and insecticidal properties. In material science, AHP has been studied for its potential use in the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of AHP is not fully understood. However, it is believed that AHP acts by inhibiting the activity of enzymes that are essential for the growth and survival of cells. AHP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA.
Biochemische Und Physiologische Effekte
AHP has been shown to have several biochemical and physiological effects. In vitro studies have shown that AHP inhibits the growth of various cancer cell lines. AHP has also been shown to inhibit the replication of HIV-1 and other viruses. In vivo studies have shown that AHP has antitumor activity in animal models. AHP has also been shown to have herbicidal and insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AHP in lab experiments is that it is a relatively simple compound to synthesize. AHP is also stable under normal laboratory conditions. However, one limitation of using AHP in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are several future directions for research on AHP. One direction is to further explore its potential applications in medicine, agriculture, and material science. Another direction is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific inhibitors of its activity. Additionally, research could be focused on the synthesis of novel derivatives of AHP with improved properties.
Synthesemethoden
The synthesis of AHP can be achieved through several methods, including the reaction of uracil with hydroxylamine hydrochloride, the reaction of uracil with nitrous acid, and the reaction of uracil with sodium nitrite and hydroxylamine hydrochloride. However, the most commonly used method is the reaction of uracil with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This method yields AHP in high purity and yield.
Eigenschaften
CAS-Nummer |
1806-61-7 |
|---|---|
Produktname |
6-Amino-1-hydroxypyrimidin-2(1h)-one |
Molekularformel |
C4H5N3O2 |
Molekulargewicht |
127.1 g/mol |
IUPAC-Name |
6-amino-1-hydroxypyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2-6-4(8)7(3)9/h1-2,9H,5H2 |
InChI-Schlüssel |
YSQOZBXFSNQQJT-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=O)N=C1)O)N |
Kanonische SMILES |
C1=C(N(C(=O)N=C1)O)N |
Andere CAS-Nummern |
1806-61-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





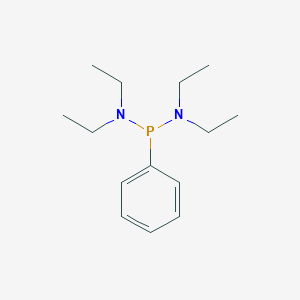

![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)
